molecular formula C16H8ClF3N2O2S B2635558 4-(4-chloro-3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1207009-43-5

4-(4-chloro-3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2635558
CAS No.: 1207009-43-5
M. Wt: 384.76
InChI Key: AHNOVXKTWCLSMY-UHFFFAOYSA-N
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Description

The compound “4-(4-chloro-3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds involves reacting the compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent, inert toward isocyanates . The reaction temperature does not exceed 70 degrees Celsius .

Scientific Research Applications

Synthesis Techniques and Derivatives

  • Generation of Related Compounds : A study outlined the synthesis of 4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxides through a reaction involving trifluoromethanesulfanylamide and 2-(2-alkynyl)benzenesulfonamide, highlighting a method for incorporating the (trifluoromethyl)thio group into the benzo[e][1,2]thiazine 1,1-dioxide scaffold under mild conditions (Q. Xiao et al., 2013).

  • Ring Contraction for Benzothiazine Dioxides : Research demonstrated an efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides via ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. This method involved carbon-sulfur bond formation and utilized commercially available building blocks, indicating a pathway to creating pharmacologically relevant derivatives (Veronika Fülöpová et al., 2015).

  • Iron-Catalyzed Synthesis : An environmentally benign protocol was reported for the green synthesis of benzo[b][1,4]thiazine-4-carbonitrile under solvent-free conditions, using microwave irradiation and an inexpensive iron(III) fluoride catalyst. This method emphasizes short reaction times and functional group tolerance (S. Balwe et al., 2016).

Pharmacological and Biological Applications

  • Pharmacological Evaluation : A study synthesized 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide derivatives for evaluation as potential activators of ATP-sensitive potassium channels. The derivatives demonstrated an ability to activate K(ATP) channels, highlighting their potential in medicinal chemistry (S. Schou et al., 2005).

Properties

IUPAC Name

4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF3N2O2S/c17-13-6-5-10(7-12(13)16(18,19)20)22-9-11(8-21)25(23,24)15-4-2-1-3-14(15)22/h1-7,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNOVXKTWCLSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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